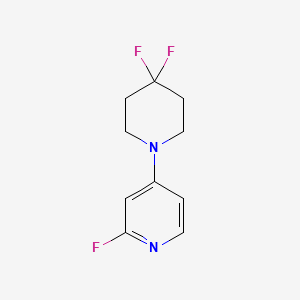

4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine

Description

Properties

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVRJAJNGBAFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure suggests it may interact with various biological targets, making it a candidate for drug discovery. Research indicates that similar compounds exhibit activity against specific enzymes or receptors, hinting at potential therapeutic applications in treating diseases such as cancer and inflammation.

Binding Affinity Studies

Initial studies focus on the binding affinity and selectivity of 4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine towards biological targets. The fluorinated structure may enhance its pharmacokinetic properties, a critical factor in drug development.

Case Studies

Recent investigations have identified compounds with similar structures that effectively inhibit certain biological pathways. For instance, modifications to piperidine scaffolds have led to the discovery of novel inhibitors for kinesin KIF18A . This highlights the relevance of this compound in developing new therapeutic agents.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Synthetic Routes

The synthesis typically involves reactions with other fluorinated compounds under controlled conditions to yield derivatives suitable for further application in medicinal chemistry or materials science. For example, reactions using trifluoroacetic acid as a solvent have been reported to yield high-purity products.

Material Science

Potential in OLEDs

Fluorinated compounds like this compound have been explored for their properties in organic light-emitting diodes (OLEDs). The incorporation of fluorine can enhance the electronic properties of materials used in optoelectronic devices.

Research Directions

Further research is needed to evaluate the specific characteristics of this compound concerning its applicability in material science. Investigations into its stability and performance in electronic applications are ongoing.

Mechanism of Action

The mechanism by which 4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Structural and Functional Analysis

- Fluorine Substitution: The target compound’s 4,4-difluoropiperidine group reduces basicity compared to non-fluorinated piperidine analogs (e.g., 5-(piperidin-4-yl)-2-(trifluoromethyl)pyridine), enhancing metabolic stability and altering solubility .

- Core Heterocycle: Unlike fused-ring systems (e.g., isothiazolo-pyridine in or pyrido-pyrimidinone in ), the target’s simple fluoropyridine core offers synthetic accessibility and tunable electronic properties.

- Molecular Weight and Complexity : The target compound (MW ~228.2) is significantly smaller than PROTAC degraders (MW ~1100–1150), suggesting better pharmacokinetic properties (e.g., absorption, distribution) .

- Linker Effects : Analogs with methylene linkers (e.g., 5-[(4,4-difluoropiperidin-1-yl)methyl]-2-fluoropyridine) exhibit increased flexibility, which may improve binding to sterically constrained targets .

Research Findings and Data

Stability and Reactivity

- The 4,4-difluoropiperidine group’s electron-withdrawing nature may reduce nucleophilic reactivity at the piperidine nitrogen compared to non-fluorinated analogs, impacting salt formation or prodrug design .

Biological Activity

Overview

4-(4,4-Difluoropiperidin-1-yl)-2-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a piperidine ring with two fluorine substitutions and a pyridine moiety, enhances its chemical stability and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features:

- Piperidine Ring : Substituted at the 4-position with two fluorine atoms.

- Pyridine Ring : Substituted at the 2-position with one fluorine atom.

This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanisms may include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating biochemical pathways.

- Receptor Modulation : It could interact with certain receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties.

- Antitumor Activity : Similar structures have demonstrated efficacy against cancer cell lines, indicating potential for development as anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:

-

In Vivo Efficacy Against Mycobacterium tuberculosis :

- A study evaluated compounds with similar structures for their activity against M. tuberculosis. One analog showed significant bacterial load reduction in infected mice when administered at varying doses (20 to 100 mg/kg), suggesting that structural modifications can enhance therapeutic efficacy against tuberculosis .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition :

- Binding Affinity Studies :

Comparative Analysis

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine | Structure | Antimicrobial, Antitumor | |

| 2-(3,3-Difluoropiperidin-1-yl)-6-fluoropyridine | Structure | Antitubercular |

Preparation Methods

Table 1. Comparison of Fluorination Methods for 4,4-Difluoropiperidine

| Method | Fluorinating Agent | Yield | Safety & Cost | Notes |

|---|---|---|---|---|

| Traditional | Sulfur tetrafluoride (SF4) | Moderate | High cost, hazardous | Requires special equipment |

| Traditional | Diethylaminosulfur trifluoride (DAST) | Moderate | Safer than SF4, but costly | Side product formation |

| Novel | Trifluorosulfenyl morpholine | Higher yield | Safer, more stable, cost-effective | Improved purity and scalability |

Table 2. Key Parameters in Rhodium-Catalyzed Dearomatization-Hydrogenation

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | Rh–CAAC complex | Highest yield and diastereoselectivity |

| Borane Additive | HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Prevents catalyst poisoning, improves selectivity |

| Solvent | Tetrahydrofuran (THF) | Good solubility and reaction medium |

| Temperature | 25 °C (room temperature) | Optimal balance of reactivity and stability |

| Hydrogen Pressure | Moderate (optimized per substrate) | Ensures complete hydrogenation |

Research Findings and Notes

- The rhodium-catalyzed DAH process allows the preparation of all-cis fluorinated piperidines, which is significant for controlling stereochemistry in drug candidates.

- The axial/equatorial orientation of fluorine substituents influences the pharmacokinetic properties of the molecules.

- The method has been extended to various fluoropyridine derivatives, showing broad substrate scope and high diastereoselectivity.

- Limitations include challenges with 2- and 4-fluoropyridine derivatives where hydrodefluorination side reactions can predominate, requiring further optimization.

- The use of trifluoroacetic anhydride as a trapping agent is crucial to stabilize the fluorinated piperidine products during isolation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4,4-difluoropiperidin-1-yl)-2-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : A key approach involves coupling 2-fluoropyridine with 4,4-difluoropiperidine. Evidence suggests that steric hindrance and electronic effects of fluorine substituents require activation strategies, such as pre-coordination with Lewis acids (e.g., BH₃) to enhance nucleophilic substitution at the pyridine ring . Reaction optimization (e.g., temperature, solvent polarity, and base selection) is critical. For example, using LiNPr₂ in THF at 0°C improves regioselectivity . Purification via silica gel chromatography with dichloromethane/ethyl acetate gradients (90:10) achieves >50% yields .

Q. How is structural validation of this compound performed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural parameters, while SHELXE resolves phase ambiguities in small-molecule crystallography . Validation tools (e.g., PLATON) check for geometric anomalies, such as bond-length discrepancies in difluoropiperidine rings, ensuring R-factors < 0.05 .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., δ 2.42–2.10 ppm for piperidine protons, J = 8.1 Hz for aromatic coupling) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calcd. 377.1242, observed 377.1260) ensures molecular integrity .

- NEXAFS : Fluorine’s electron-withdrawing effects shift π* transitions in pyridine rings, detectable via N1s edge spectra (e.g., peaks at 403.4 eV for N1s→3π*) .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in catalytic or medicinal applications?

- Methodological Answer : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing binding to metal catalysts or kinase active sites (e.g., cyclin G-associated kinase inhibition in antiviral studies ). Steric effects from 4,4-difluoropiperidine restrict rotational freedom, favoring bioactive conformations. DFT calculations (B3LYP/EPR-III) model charge distribution, showing decreased HOMO-LUMO gaps (Δ ~1.2 eV) compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from fluorination-dependent solubility or off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to differentiate true activity. For example, this compound derivatives show broad-spectrum antiviral activity (EC₅₀ < 1 μM) in plaque reduction assays but require counter-screens against host kinases (e.g., AAK1) to exclude cytotoxicity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Transition-state modeling (e.g., QM/MM) identifies regioselectivity in nucleophilic aromatic substitution. For instance, meta-directing effects of fluorine in 2-fluoropyridine are validated by Fukui indices (f⁻ > 0.3 at C-4), guiding functionalization at specific positions . MD simulations (AMBER force field) assess solvation effects, predicting reaction rates in polar aprotic solvents like DMF.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.